molecular formula C18H18FNO2 B12628805 (6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one CAS No. 920801-61-2

(6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Cat. No.: B12628805
CAS No.: 920801-61-2
M. Wt: 299.3 g/mol
InChI Key: WUNYXWNLBVYWEV-GUYCJALGSA-N
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Description

(6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a complex organic compound characterized by its unique morpholine ring structure substituted with a 4-fluorophenyl group and a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with (1S)-1-phenylethylamine to form an imine intermediate. This intermediate is then subjected to cyclization with morpholine under controlled conditions to yield the desired morpholinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
  • (6R)-6-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Uniqueness

(6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

920801-61-2

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

(6R)-6-(4-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

InChI

InChI=1S/C18H18FNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1

InChI Key

WUNYXWNLBVYWEV-GUYCJALGSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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